![molecular formula C22H17ClFN3O B2491640 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime CAS No. 478257-37-3](/img/structure/B2491640.png)
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime
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Overview
Description
This compound is an imidazothiazole derivative . It’s a white solid with a melting point of 167°C . The compound has been used in the synthesis of new Schiff bases .
Synthesis Analysis
The compound can be synthesized by the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid . This method is microwave-enhanced, providing an eco-friendly approach with high yields .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The 1H NMR spectrum (DMSO-d6) and 13C NMR spectrum (DMSO-d6) provide detailed information about its structure .Chemical Reactions Analysis
The compound has been used in the synthesis of new Schiff bases . It’s also involved in the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 167°C . Its 1H NMR spectrum (DMSO-d6), δ, ppm: 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C 6 H 4), 7.68 t (1H, Py), 7.30 d (2H, C 6 H 4), 7.26 t (1H, Py), 2.33 s (3H, CH 3). 13 C NMR spectrum (DMSO- d6), δ C, ppm: 179.03, 156.67, 146.92, 139.33, 130.89, 129.45 (2C), 129.33 (2C), 129.29, 128.09, 119.85, 116.98, 115.74, 20.79 .Scientific Research Applications
- In a study by Moutaouakil et al., ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized, and their complexes with copper(II) salts (Cu(CH₃COO)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂) were examined for catecholase activity .
- Further research could investigate the antibacterial properties of this compound against specific bacterial strains .
- Considering the structural similarities, it might be worthwhile to explore the anti-HIV potential of this compound .
- For example, Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) complexes were synthesized, yielding novel MOFs with potential applications in catalysis, gas storage, and separation .
Catalysis for Catechol Oxidation
Antibacterial Activity
Anti-HIV-1 Activity
Metal-Organic Frameworks (MOFs)
Schiff Bases Synthesis
Mechanism of Action
properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O/c1-15-10-11-27-20(13-25-28-14-16-2-8-19(24)9-3-16)22(26-21(27)12-15)17-4-6-18(23)7-5-17/h2-13H,14H2,1H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPJVNHDHTDHI-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=NOCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime |
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